molecular formula C12H13BrOS B12092234 3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one

3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one

Cat. No.: B12092234
M. Wt: 285.20 g/mol
InChI Key: KXPMNMYSFJKHNL-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one is an organic compound with the molecular formula C₁₂H₁₃BrOS and a molecular weight of 285.20 g/mol . This compound features a cyclopentanone ring substituted with a 4-bromophenylsulfanyl group and a methyl group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one typically involves the reaction of 4-bromothiophenol with 2-methylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one involves its interaction with specific molecular targets. The bromophenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to active sites on enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring with a bromophenylsulfanyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for research in various fields.

Properties

Molecular Formula

C12H13BrOS

Molecular Weight

285.20 g/mol

IUPAC Name

3-(4-bromophenyl)sulfanyl-2-methylcyclopentan-1-one

InChI

InChI=1S/C12H13BrOS/c1-8-11(14)6-7-12(8)15-10-4-2-9(13)3-5-10/h2-5,8,12H,6-7H2,1H3

InChI Key

KXPMNMYSFJKHNL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=O)SC2=CC=C(C=C2)Br

Origin of Product

United States

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